2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide
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Overview
Description
“2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C16H23NO2S. It has an average mass of 293.424 Da and a monoisotopic mass of 293.144958 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexylsulfanyl group attached to an acetamide group, which is further connected to a 4-ethoxyphenyl group .Mechanism of Action
2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide works by increasing the number of neural stem cells and progenitor cells in the hippocampus, which leads to the generation of new neurons. It also enhances the survival and maturation of these new neurons, which improves cognitive function and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase the expression of genes involved in neurogenesis, synaptic plasticity, and neurotransmitter signaling. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons. This compound has been shown to improve cognitive function, mood, and anxiety-related behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide is that it has been shown to be well-tolerated and safe in animal studies. It also has a relatively low molecular weight, which makes it easy to administer and study in the laboratory. However, one limitation is that this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, including its effects on gene expression, synaptic plasticity, and neurotransmitter signaling. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with 4-ethoxybenzaldehyde to form 2-cyclohexyl-4-ethoxybenzyl alcohol. The second step involves the oxidation of the alcohol to form the corresponding aldehyde. The final step involves the reaction of the aldehyde with thioacetamide to form this compound.
Scientific Research Applications
2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to promote neurogenesis in the hippocampus, which is the region of the brain responsible for learning and memory. This compound has also been shown to improve cognitive function, mood, and anxiety-related behavior in animal models.
properties
IUPAC Name |
2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-2-19-14-10-8-13(9-11-14)17-16(18)12-20-15-6-4-3-5-7-15/h8-11,15H,2-7,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNRLNGJHYLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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